Cas no 160707-37-9 (D-threo-α-Phenyl-2-piperidineacetamide)
D-threo-α-Phenyl-2-piperidineacetamide Chemical and Physical Properties
Names and Identifiers
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- D-threo-α-Phenyl-
- d-threo-[R(R*,R*)]-2-phenyl-2-piperidine-2-yl acetamide
- D-threo-α-Phenyl-2-p
- D-threo-Alpha-Phenyl-
- D-threo-Alpha-Phenyl-2-piperidineacetamide
- D-THREO-A-PHENYL-
- D-THREO-A-PHENYL-2-PIPERIDINEACETAMIDE
- D-threo-α-Phenyl-2-piperidineacetaMide
- Methylphenidate impurity C
- (alphaR,2R)-alpha-Phenyl-2-piperidineacetamide
- (I+/-R,2R)-I+/--Phenyl-2-piperidineacetamide
- (+/-)-threo-Methylphenidate amide
- 2-Piperidineacetamide, alpha-phenyl-, (alphaR,2R)-rel-; 2-Piperidineacetamide, alpha-phenyl-, (R*,R*)-; (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]ethanamide; (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide; Methylphenidate Hydrochloride Imp. C (EP)
- METHYLPHENIDATE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- 160707-37-9
- BDBM50327105
- THREO-.ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, (+/-)-
- 2-Piperidineacetamide, alpha-phenyl-, (alphaR,2R)-
- SCHEMBL14453323
- BRX3Q9GT5F
- (D,L)-THREO-.ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE
- (.ALPHA.R,2R)-.ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE
- alpha-Phenyl-2-piperidineacetamide, threo-(+)-
- Threo-alpha-phenyl-2-piperidineacetamide, (+/-)-
- 50288-62-5
- HS1P4T2LCV
- (D,L)-threo-a-Phenyl-2-piperidineacetamide
- (D,L)-threo-alpha-Phenyl-2-piperidineacetamide
- .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(+/-)-
- alpha-Phenyl-2-piperidineacetamide, threo-(+/-)-
- 2-Piperidineacetamide, alpha-phenyl-, (R*,R*)-, (+/-)-
- UNII-HS1P4T2LCV
- DTXSID501284531
- (2RS)-2-Phenyl-2-[(2RS)-piperidin-2-yl]acetamide
- .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(+)-
- 2-PIPERIDINEACETAMIDE, .ALPHA.-PHENYL-, (.ALPHA.R,2R)-
- 2-PIPERIDINEACETAMIDE, .ALPHA.-PHENYL-, (R*,R*)-, (+/-)-
- D-threo-?-Phenyl-2-piperidineacetamide
- UNII-BRX3Q9GT5F
- CHEMBL1253490
- (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
- D-threo-α-Phenyl-2-piperidineacetamide
-
- Inchi: 1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m1/s1
- InChI Key: LJLMNWPXAYKPGV-VXGBXAGGSA-N
- SMILES: O=C([C@H](C1C=CC=CC=1)[C@H]1CCCCN1)N
Computed Properties
- Exact Mass: 218.14200
- Monoisotopic Mass: 218.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12000
- LogP: 2.42670
D-threo-α-Phenyl-2-piperidineacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P335985-5mg |
D-threo-α-Phenyl-2-piperidineacetamide |
160707-37-9 | 5mg |
$ 201.00 | 2023-04-16 | ||
| TRC | P335985-50mg |
D-threo-α-Phenyl-2-piperidineacetamide |
160707-37-9 | 50mg |
$ 1596.00 | 2023-04-16 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479289-5mg |
D-threo-α-Phenyl-2-piperidineacetamide, |
160707-37-9 | 5mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479289-5 mg |
D-threo-α-Phenyl-2-piperidineacetamide, |
160707-37-9 | 5mg |
¥2,858.00 | 2023-07-10 |
D-threo-α-Phenyl-2-piperidineacetamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on D-threo-α-Phenyl-2-piperidineacetamide
Recent Advances in the Study of D-threo-α-Phenyl-2-piperidineacetamide (CAS: 160707-37-9)
D-threo-α-Phenyl-2-piperidineacetamide (CAS: 160707-37-9) is a chiral piperidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of neurological disorders. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions in drug development.
The compound's structural uniqueness, characterized by a phenyl group and a piperidine ring, has been linked to its ability to modulate neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that D-threo-α-Phenyl-2-piperidineacetamide exhibits high affinity for sigma-1 receptors, which are implicated in neuroprotection and cognitive enhancement. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's interaction with these receptors, suggesting its potential as a lead candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Further investigations have explored the compound's pharmacokinetic profile. A preclinical study conducted by researchers at the University of Tokyo revealed that D-threo-α-Phenyl-2-piperidineacetamide exhibits favorable blood-brain barrier penetration and metabolic stability in rodent models. These findings, published in the European Journal of Pharmaceutical Sciences, highlight the compound's suitability for further development as a central nervous system (CNS) drug. The study also noted minimal off-target effects, a critical factor in reducing adverse reactions in potential clinical applications.
In addition to its neurological applications, recent research has investigated the compound's role in oncology. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that D-threo-α-Phenyl-2-piperidineacetamide derivatives exhibit selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study proposed a mechanism involving the inhibition of key signaling pathways, such as the PI3K/AKT cascade, which is often dysregulated in cancer. These findings open new avenues for the development of targeted therapies, though further in vivo studies are needed to validate these effects.
Despite these promising results, challenges remain in the clinical translation of D-threo-α-Phenyl-2-piperidineacetamide. Issues such as scalability of synthesis, long-term toxicity, and formulation stability must be addressed. Recent advancements in asymmetric synthesis techniques, as detailed in a 2023 review in Chemical Communications, offer potential solutions to some of these challenges. The review highlighted novel catalytic methods that improve the yield and enantiomeric purity of the compound, which are critical for large-scale production.
In conclusion, D-threo-α-Phenyl-2-piperidineacetamide (CAS: 160707-37-9) represents a versatile scaffold with significant potential in both neurological and oncological therapeutics. Ongoing research continues to uncover its multifaceted pharmacological properties, paving the way for future drug development. However, comprehensive preclinical and clinical studies will be essential to fully realize its therapeutic promise.
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